Cas no 2137886-69-0 (5-amino-2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid)

5-Amino-2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is a chiral benzopyran derivative featuring a difluoromethyl group and a carboxylic acid functionality. Its structural framework makes it a valuable intermediate in medicinal chemistry, particularly for the synthesis of biologically active compounds. The presence of the difluoromethyl group enhances metabolic stability and lipophilicity, while the carboxylic acid moiety allows for further derivatization or salt formation. The amino group provides a handle for additional modifications, broadening its utility in drug discovery. This compound is well-suited for applications in the development of enzyme inhibitors or receptor modulators due to its rigid benzopyran scaffold and functional group diversity.
5-amino-2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid structure
2137886-69-0 structure
Product name:5-amino-2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
CAS No:2137886-69-0
MF:C11H11F2NO3
Molecular Weight:243.206750154495
CID:6226279
PubChem ID:165474205

5-amino-2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-amino-2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
    • 2137886-69-0
    • EN300-1129247
    • インチ: 1S/C11H11F2NO3/c12-10(13)9-6(11(15)16)4-5-7(14)2-1-3-8(5)17-9/h1-3,6,9-10H,4,14H2,(H,15,16)
    • InChIKey: SPPMVBFRHWVIAD-UHFFFAOYSA-N
    • SMILES: FC(C1C(C(=O)O)CC2C(=CC=CC=2O1)N)F

計算された属性

  • 精确分子量: 243.07069954g/mol
  • 同位素质量: 243.07069954g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 300
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.7
  • トポロジー分子極性表面積: 72.6Ų

5-amino-2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1129247-0.25g
5-amino-2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
2137886-69-0 95%
0.25g
$748.0 2023-10-26
Enamine
EN300-1129247-1.0g
5-amino-2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
2137886-69-0
1g
$813.0 2023-06-09
Enamine
EN300-1129247-0.05g
5-amino-2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
2137886-69-0 95%
0.05g
$683.0 2023-10-26
Enamine
EN300-1129247-1g
5-amino-2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
2137886-69-0 95%
1g
$813.0 2023-10-26
Enamine
EN300-1129247-5.0g
5-amino-2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
2137886-69-0
5g
$2360.0 2023-06-09
Enamine
EN300-1129247-0.1g
5-amino-2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
2137886-69-0 95%
0.1g
$715.0 2023-10-26
Enamine
EN300-1129247-2.5g
5-amino-2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
2137886-69-0 95%
2.5g
$1594.0 2023-10-26
Enamine
EN300-1129247-5g
5-amino-2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
2137886-69-0 95%
5g
$2360.0 2023-10-26
Enamine
EN300-1129247-10.0g
5-amino-2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
2137886-69-0
10g
$3500.0 2023-06-09
Enamine
EN300-1129247-0.5g
5-amino-2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
2137886-69-0 95%
0.5g
$781.0 2023-10-26

5-amino-2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid 関連文献

5-amino-2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acidに関する追加情報

Introduction to 5-amino-2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid (CAS No. 2137886-69-0) and Its Significance in Modern Chemical Biology

5-amino-2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid, identified by the chemical identifier CAS No. 2137886-69-0, represents a structurally sophisticated molecule with potential applications in the realm of chemical biology and pharmaceutical research. This compound belongs to the benzopyran class of heterocyclic compounds, which are widely recognized for their diverse biological activities and utility in medicinal chemistry. The presence of both amino and difluoromethyl substituents in its molecular framework suggests a high degree of functional complexity, making it a subject of interest for researchers exploring novel pharmacophores.

The benzopyran scaffold is a privileged structure in drug discovery, owing to its prevalence in natural products and synthetic bioactive molecules. Specifically, derivatives of 3,4-dihydro-2H-1-benzopyran have been extensively studied for their roles as intermediates in the synthesis of bioactive compounds. The introduction of a difluoromethyl group at the 2-position enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in drug design. Additionally, the amino group at the 5-position provides a site for further functionalization, enabling the development of more complex derivatives with tailored biological properties.

In recent years, there has been growing interest in exploring the therapeutic potential of benzopyran derivatives, particularly those with modifications that enhance their binding affinity and selectivity towards biological targets. The compound 5-amino-2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid (CAS No. 2137886-69-0) has emerged as a promising candidate for further investigation due to its unique structural features. Studies have indicated that such modifications can lead to improved pharmacokinetic profiles and reduced off-target effects, making them attractive for developing next-generation therapeutics.

One of the most compelling aspects of this compound is its potential role as a building block for more complex molecules. The carboxylic acid group at the 3-position allows for further derivatization via esterification or amidation reactions, enabling the creation of novel analogs with enhanced biological activity. This flexibility is particularly valuable in medicinal chemistry, where rapid access to structurally diverse libraries is essential for hit identification and optimization.

The incorporation of a difluoromethyl group is particularly noteworthy, as this moiety is well-documented for its ability to improve drug-like properties such as solubility, bioavailability, and metabolic stability. Furthermore, fluorine atoms can modulate electronic properties and binding interactions at biological targets, often leading to increased potency and selectivity. These attributes make 5-amino-2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid (CAS No. 2137886-69-0) a valuable scaffold for designing small-molecule inhibitors targeting various disease pathways.

Recent advances in computational chemistry have further facilitated the exploration of this compound's potential applications. Molecular modeling studies have demonstrated that derivatives of this benzopyran scaffold can interact effectively with a range of biological targets, including enzymes and receptors implicated in cancer, inflammation, and neurodegenerative diseases. These findings underscore the importance of continued research into this class of molecules.

The synthesis of 5-amino-2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid (CAS No. 2137886-69-0) presents an interesting challenge due to its structural complexity. However, modern synthetic methodologies have made significant strides in enabling efficient access to such heterocyclic compounds. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have been instrumental in constructing the desired molecular framework with high precision and yield.

In conclusion,5-amino-2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid (CAS No. 2137886-69-0) represents a promising entity in chemical biology and pharmaceutical research. Its unique structural features and potential for further functionalization make it an attractive candidate for developing novel therapeutics targeting various diseases. As research in this area continues to evolve,this compound is likely to play an increasingly important role in drug discovery efforts worldwide.

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